molecular formula C26H29N3O3 B2983412 N-(4-butylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-32-6

N-(4-butylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2983412
CAS No.: 872849-32-6
M. Wt: 431.536
InChI Key: MDXHSUOUYKVASD-UHFFFAOYSA-N
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Description

This compound features a 2-oxoacetamide backbone linked to an indole moiety substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and a 4-butylphenyl substituent. The pyrrolidin-1-yl group and 4-butylphenyl chain likely influence lipophilicity, solubility, and binding interactions .

Properties

IUPAC Name

N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-2-3-8-19-11-13-20(14-12-19)27-26(32)25(31)22-17-29(23-10-5-4-9-21(22)23)18-24(30)28-15-6-7-16-28/h4-5,9-14,17H,2-3,6-8,15-16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXHSUOUYKVASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, identified by CAS number 872849-32-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26H29N3O3
Molecular Weight431.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may modulate pathways involved in inflammation and cellular signaling.

Antibacterial Activity

Recent studies have indicated that derivatives similar to this compound exhibit antibacterial properties. For instance, compounds with structural similarities were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results showed varying degrees of activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related indole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that N-(4-butylphenyl)-2-oxo could similarly influence inflammatory pathways .

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation tests. These studies indicate that such compounds can effectively reduce oxidative stress, which is linked to numerous chronic diseases .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy :
    • A study conducted on a series of indole derivatives found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The IC50 values for these derivatives ranged from 200 nM to 1.4 μM for different strains, indicating promising potential for clinical applications .
  • Inflammatory Response Modulation :
    • Another investigation focused on the anti-inflammatory effects of a related compound demonstrated a significant reduction in edema in animal models. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
  • Oxidative Stress Reduction :
    • Research assessing the antioxidant properties showed that derivatives could significantly decrease malondialdehyde (MDA) levels in rat liver models, suggesting a protective effect against oxidative damage .

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with several analogs, differing primarily in substituents and functional groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source/Evidence
Target Compound C27H30N3O4 478.55 4-butylphenyl, pyrrolidin-1-yl N/A
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide C25H25N3O5 447.5 Dihydrobenzodioxin methyl group
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide C23H24ClN3O2S 442.0 4-chlorophenyl, piperidin-1-yl, thioether linkage
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide C17H13FN2O2 296.3 4-fluorobenzyl, simpler acetamide
2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide C21H21N3O6 411.4 3,4,5-trimethoxyphenyl, pyrrol-2-yl

Functional Group Analysis

  • Pyrrolidin vs.
  • Butylphenyl vs. Chlorophenyl/Trimethoxyphenyl : The 4-butylphenyl group enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar substituents (e.g., trimethoxyphenyl in ), which may improve tissue penetration but reduce aqueous solubility.
  • Thioether vs. Oxo Linkage : The thioether in introduces sulfur, which may increase oxidative stability but reduce hydrogen-bonding capacity compared to the oxo group in the target compound.

Pharmacological Implications

  • Kinase Inhibition : Analogs like roscovitine derivatives () and CDK5/p25 inhibitors suggest that indole-acetamide derivatives may target kinase domains. The butylphenyl group in the target compound could enhance hydrophobic interactions in ATP-binding pockets .
  • Metabolic Stability : Methoxy groups in and fluorine in may slow hepatic metabolism compared to the target compound’s butyl chain, which could be prone to oxidation.

Q & A

Q. What are the key considerations for designing a multi-step synthesis of this compound?

  • Methodological Answer : Synthesis requires careful selection of coupling agents and protecting groups. For indole derivatives, condensation reactions using ethanol/piperidine at 0–5°C (as in Scheme 3 of ) are effective. Acetamide formation via nucleophilic substitution (e.g., acetyl chloride with Na₂CO₃ in CH₂Cl₂, as in ) ensures regioselectivity. Purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization (ethyl acetate) is recommended for high yields (~58%) and purity (>95%) .

  • Example Protocol :

StepReagents/ConditionsPurposeYield
1Ethanol, piperidine, 0–5°CIndole activation~60%
2Acetyl chloride, Na₂CO₃, CH₂Cl₂Acetamide coupling~58%
3Silica gel chromatography (MeOH/CH₂Cl₂)Purification>95% purity

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., indole protons at δ 7.16–7.69 ppm, acetamide carbonyl at δ 168.6 ppm) . X-ray crystallography (as in ) resolves stereochemistry and hydrogen bonding. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI/APCI(+): 347 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

  • Methodological Answer : Discrepancies in NMR peaks may arise from tautomerism (e.g., keto-enol forms in pyrrolidinone moieties). Use variable-temperature NMR to stabilize conformers. Compare with computational models (DFT calculations) to predict chemical shifts. For crystallographic conflicts, refine data with Olex2 or SHELXL and validate via R-factor analysis (<5%) .

Q. What strategies optimize bioactivity studies for this compound?

  • Methodological Answer : Screen against target receptors (e.g., serotonin or kinase pathways) using radioligand binding assays (IC₅₀ values) or cell-based viability assays (MTT protocol). For SAR analysis, modify the butylphenyl or pyrrolidinone groups (see ’s bromophenyl-oxadiazole analogs) and compare IC₅₀ trends .

  • SAR Example :

ModificationBioactivity (IC₅₀)
4-Bromophenyl12 nM
4-Methoxyphenyl85 nM

Q. How can solvent effects impact reaction yields in large-scale synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility but may cause side reactions. ’s CH₂Cl₂ minimizes byproducts. For scalability, use flow chemistry with controlled temperature (25–40°C) and Dean-Stark traps to remove water. Monitor via in-situ FTIR to track carbonyl intermediates .

Data Analysis & Validation

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Methodological Answer : Apply ANOVA to compare batch yields (n ≥ 3). Use HPLC-PDA (≥95% purity threshold) and Karl Fischer titration (water content <0.1%) for quality control. Report uncertainties (e.g., ±2% for NMR integration) .

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